

Unveiling the Structural Nuances of 1,2-Diformylhydrazine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Diformylhydrazine

Cat. No.: B1218853

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth analysis of the molecular geometry and bond lengths of **1,2-diformylhydrazine** ($C_2H_4N_2O_2$), a compound of interest in organic synthesis and pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its structural parameters determined through advanced analytical techniques.

Molecular Structure and Geometry

1,2-Diformylhydrazine, also known as N,N'-diformohydrazide, is a planar molecule in the crystalline state. This planarity is a key feature of its molecular geometry, influencing its intermolecular interactions and packing in the solid state. The molecule possesses a center of inversion, contributing to its overall symmetry.

The structural parameters of **1,2-diformylhydrazine** have been precisely determined using single-crystal neutron diffraction, a powerful technique for locating hydrogen atoms and providing highly accurate bond lengths and angles. The key bond lengths and angles are summarized in the tables below.

Data Presentation: Structural Parameters

The following tables present the bond lengths and bond angles for **1,2-diformylhydrazine** as determined by neutron diffraction at 15 K.

Table 1: Bond Lengths of **1,2-Diformylhydrazine**

Bond	Length (Å)
N-N	1.387
N-C	1.333
C=O	1.244
N-H	1.047
C-H	1.113

Table 2: Bond Angles of **1,2-Diformylhydrazine**

Angle	Degree (°)
C-N-N	118.8
C-N-H	118.1
N-N-H	123.1
N-C=O	123.7
N-C-H	111.4
O=C-H	124.9

Table 3: Torsion (Dihedral) Angles of **1,2-Diformylhydrazine**

Angle	Degree (°)
H-N-N-C	180.0
H-N-N-H	180.0
C-N-N-C	180.0
O=C-N-N	180.0
H-C-N-N	180.0
O=C-N-H	0.0
H-C-N-H	0.0

The data unequivocally confirms the planar, trans conformation of the molecule in the solid state.

Mandatory Visualization: Molecular Structure of 1,2-Diformylhydrazine

The following diagram illustrates the atomic connectivity and planar structure of the **1,2-diformylhydrazine** molecule.

Molecular structure of **1,2-Diformylhydrazine** with bond lengths.

Experimental Protocols

The determination of the precise molecular geometry of **1,2-diformylhydrazine** was achieved through single-crystal neutron diffraction. The following provides a generalized protocol for such an experiment, based on the methodologies employed in the key cited research.

Single-Crystal Neutron Diffraction: A Generalized Protocol

This protocol outlines the essential steps for determining the crystal structure of a small organic molecule like **1,2-diformylhydrazine**.

1. Crystal Growth and Selection:

- High-quality single crystals of **1,2-diformylhydrazine** are grown, typically by slow evaporation from a suitable solvent.
- A well-formed, defect-free crystal of appropriate dimensions (typically 0.1-0.5 mm) is selected under a microscope.

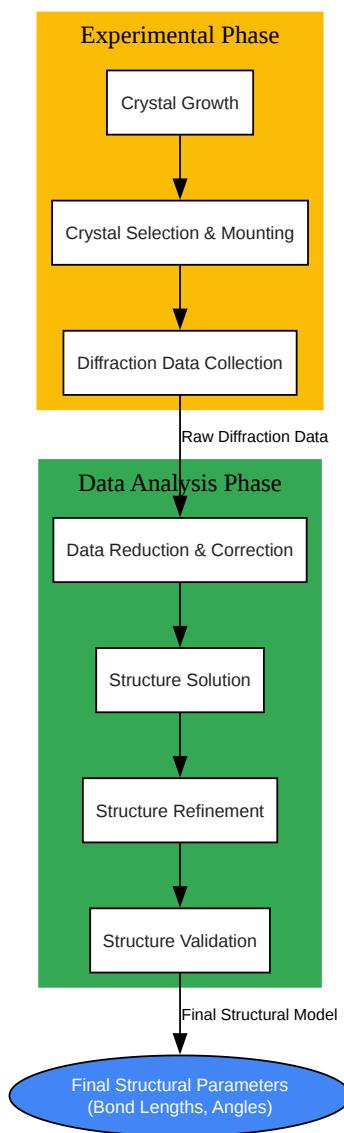
2. Crystal Mounting:

- The selected crystal is mounted on a goniometer head. For low-temperature data collection, this is done in a cryo-loop after being coated in a cryoprotectant oil.

3. Data Collection:

- The mounted crystal is placed on a single-crystal neutron diffractometer.
- The crystal is cooled to a low temperature (e.g., 15 K) to minimize thermal vibrations and obtain more precise atomic positions.
- A monochromatic neutron beam is directed at the crystal.
- The crystal is rotated, and the diffraction patterns are collected at various orientations using a detector. A full sphere of data is typically collected to ensure data redundancy and completeness.

4. Data Reduction:


- The raw diffraction data are processed. This includes integration of the reflection intensities, correction for background scattering, and application of Lorentz and polarization corrections.
- The unit cell parameters and crystal system are determined from the positions of the Bragg reflections. For **1,2-diformylhydrazine**, the crystal system is monoclinic with the space group $P2_1/c$.

5. Structure Solution and Refinement:

- The initial crystal structure is solved using direct methods or Patterson methods.

- The atomic positions and displacement parameters are refined using full-matrix least-squares methods against the observed diffraction data.
- Hydrogen atoms are located from the neutron scattering density maps and their positions and isotropic or anisotropic displacement parameters are refined.
- The final refined structure is validated by examining the agreement between the observed and calculated structure factors (R-factor) and other crystallographic quality indicators.

The following diagram illustrates the general workflow for a single-crystal diffraction experiment.

[Click to download full resolution via product page](#)

General workflow for single-crystal diffraction analysis.

- To cite this document: BenchChem. [Unveiling the Structural Nuances of 1,2-Diformylhydrazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1218853#1-2-diformylhydrazine-molecular-geometry-and-bond-lengths\]](https://www.benchchem.com/product/b1218853#1-2-diformylhydrazine-molecular-geometry-and-bond-lengths)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com